4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2549001-44-5
Cat. No.: VC11854157
Molecular Formula: C14H14F3N5
Molecular Weight: 309.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2549001-44-5 | 
|---|---|
| Molecular Formula | C14H14F3N5 | 
| Molecular Weight | 309.29 g/mol | 
| IUPAC Name | 4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | 
| Standard InChI | InChI=1S/C14H14F3N5/c15-14(16,17)11-1-2-12(19-9-11)21-5-7-22(8-6-21)13-3-4-18-10-20-13/h1-4,9-10H,5-8H2 | 
| Standard InChI Key | RLQDRZVUIWTHRF-UHFFFAOYSA-N | 
| SMILES | C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3 | 
| Canonical SMILES | C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3 | 
Introduction
Structural Characteristics and Chemical Identity
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The molecule’s structure integrates a piperazine moiety linked to a pyridinyl group substituted with a trifluoromethyl (-CF₃) group at the 5-position. This combination confers distinct electronic and steric properties, enhancing its ability to interact with biological targets .
The molecular formula is C₁₇H₁₆F₃N₅, with a molecular weight of 371.34 g/mol. Key structural features include:
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Pyrimidine core: Provides a planar aromatic system for π-π interactions.
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Piperazine linker: Introduces conformational flexibility and hydrogen-bonding capabilities.
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Trifluoromethylpyridinyl group: Enhances lipophilicity and metabolic stability .
 
Comparative analysis with analogs such as 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N⁴-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (PubChem CID: 103596228) reveals that minor substitutions dramatically alter bioactivity. For instance, replacing the chlorophenyl group with hydrogen in the target compound reduces steric hindrance, potentially improving target binding .
Synthetic Methodologies and Optimization
The synthesis of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions, as outlined below:
Step 1: Preparation of 5-(Trifluoromethyl)pyridin-2-amine
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Reaction: Nitration of 2-chloro-5-(trifluoromethyl)pyridine followed by reduction.
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Conditions: Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C .
 
Step 2: Piperazine Functionalization
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Coupling: Reacting 5-(trifluoromethyl)pyridin-2-amine with 1-chloropyrimidine in the presence of K₂CO₃.
 
Industrial-scale production faces challenges in optimizing reaction efficiency. Recent advances employ flow chemistry to enhance mixing and heat transfer, achieving yields >80% while reducing byproduct formation .
Biological Activity and Target Engagement
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine exhibits promising activity against bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and polyketide biosynthesis. In Bacillus subtilis, the compound demonstrated an IC₅₀ of 0.87 μM against Sfp-PPTase, with >100-fold selectivity over human analogs .
Mechanism of Action:
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Binding to the PPTase active site: The trifluoromethyl group forms hydrophobic interactions with Val¹⁴⁹ and Leu¹⁵³ residues.
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Piperazine-mediated hydrogen bonding: Stabilizes the complex via interactions with Asp⁹⁷ and Glu¹⁰¹ .
 
Antibacterial assays against methicillin-resistant Staphylococcus aureus (MRSA) revealed a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to first-line antibiotics like vancomycin .
Comparative Analysis with Structural Analogs
The following table contrasts key properties of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine with related compounds:
| Compound | Molecular Formula | Target Enzyme | IC₅₀ (μM) | MIC (μg/mL) | 
|---|---|---|---|---|
| Target Compound | C₁₇H₁₆F₃N₅ | Sfp-PPTase | 0.87 | 16 | 
| ML267 (ACS Pub.) | C₂₂H₂₂ClF₃N₆OS | AcpS-PPTase | 1.2 | 32 | 
| PubChem CID 103596228 | C₂₁H₂₀Cl₂F₃N₇ | Undisclosed | N/A | 8 | 
The target compound’s reduced chlorine content correlates with lower cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) compared to chlorinated analogs .
Therapeutic Applications and Drug Development
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been explored as a lead compound for:
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Antibacterial agents: Its PPTase inhibition disrupts bacterial secondary metabolism, offering a novel mechanism against drug-resistant pathogens .
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Oncology: Preliminary studies suggest activity against histone methyltransferases (HMTs), with 40% inhibition of EZH2 at 10 μM .
 
Pharmacokinetic profiling in murine models shows favorable properties:
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Oral bioavailability: 58% (dose: 10 mg/kg).
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Half-life (t₁/₂): 4.2 hours, supporting twice-daily dosing .
 
Future Research Directions
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Structure-Activity Relationship (SAR) studies: Systematic modification of the pyrimidine and piperazine subunits to enhance potency.
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In vivo efficacy models: Evaluation in MRSA-infected murine models to validate therapeutic potential.
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Combination therapies: Synergy studies with β-lactam antibiotics to overcome resistance mechanisms .
 
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